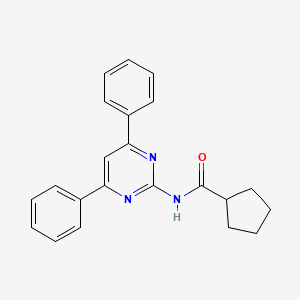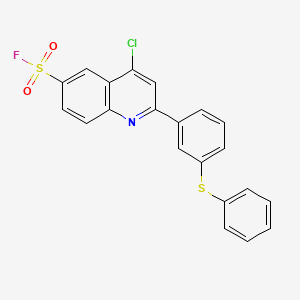
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride is a complex organic compound with the molecular formula C21H13ClFNO2S2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of both sulfonyl fluoride and phenylsulfanyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The quinoline core can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while coupling reactions can produce various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein interactions.
Material Science: Its unique structure allows for the development of advanced materials with specific properties, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. The quinoline core can intercalate with DNA or interact with other biomolecules, affecting various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride
- 4-Chloro-2-(p-tolyl)quinoline-6-sulfonyl fluoride
- 4-Chloro-2-(m-tolyl)quinoline-6-sulfonyl fluoride
Uniqueness
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
31242-01-0 |
|---|---|
Molekularformel |
C21H13ClFNO2S2 |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H |
InChI-Schlüssel |
BOVBXGCHGDBHRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


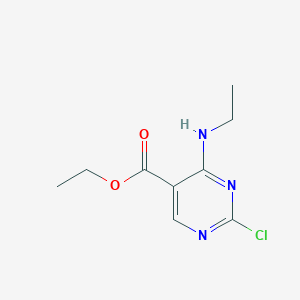
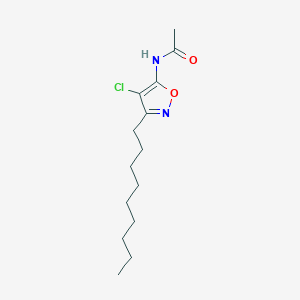

![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
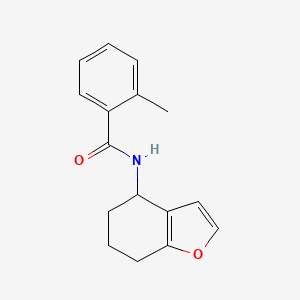
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

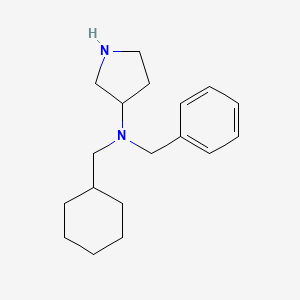

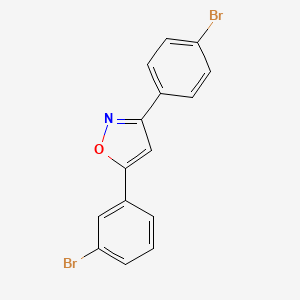
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
